4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine 4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine
Brand Name: Vulcanchem
CAS No.: 3842-52-2
VCID: VC7817635
InChI: InChI=1S/C15H11ClN4/c16-14-18-13(11-7-3-1-4-8-11)19-15(20-14)17-12-9-5-2-6-10-12/h1-10H,(H,17,18,19,20)
SMILES: C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)NC3=CC=CC=C3
Molecular Formula: C15H11ClN4
Molecular Weight: 282.73 g/mol

4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine

CAS No.: 3842-52-2

Cat. No.: VC7817635

Molecular Formula: C15H11ClN4

Molecular Weight: 282.73 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine - 3842-52-2

Specification

CAS No. 3842-52-2
Molecular Formula C15H11ClN4
Molecular Weight 282.73 g/mol
IUPAC Name 4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine
Standard InChI InChI=1S/C15H11ClN4/c16-14-18-13(11-7-3-1-4-8-11)19-15(20-14)17-12-9-5-2-6-10-12/h1-10H,(H,17,18,19,20)
Standard InChI Key PFQKVIPWUJHPIH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)NC3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)NC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

The compound’s IUPAC name, 4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine, reflects its triazine ring substituted at positions 2, 4, and 6. Position 4 bears a chlorine atom, while positions 2 and 6 are substituted with phenyl groups via amine linkages. The planar triazine ring contributes to its stability and reactivity, enabling participation in nucleophilic substitution and coordination reactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H11ClN4\text{C}_{15}\text{H}_{11}\text{ClN}_4
Molecular Weight282.73 g/mol
Density1.331 g/cm³
Boiling Point499°C at 760 mmHg
Flash Point255.6°C
LogP (Partition Coefficient)3.357
Refractive Index1.67

Spectroscopic and Computational Data

The compound’s canonical SMILES string, ClC1=NC(C2=CC=CC=C2)=NC(NC3=CC=CC=C3)=N1\text{ClC1=NC(C2=CC=CC=C2)=NC(NC3=CC=CC=C3)=N1}, encodes its connectivity. Computational studies predict a planar geometry, with the triazine ring’s electron-deficient nature facilitating interactions with electron-rich species. The InChIKey PFQKVIPWUJHPIH-UHFFFAOYSA-N\text{PFQKVIPWUJHPIH-UHFFFAOYSA-N} uniquely identifies its stereochemical features .

Synthesis and Reactivity

Table 2: Key Synthetic Intermediates

IntermediateRole in SynthesisPatent Reference
2,4-Dichloro-6-phenyl-1,3,5-triazineChlorine source for substitution
Aniline derivativesAmine donors for N-substitution

Reactivity Profile

The chlorine atom at position 4 is highly susceptible to nucleophilic displacement, enabling functionalization with amines, alkoxides, or thiols. For example, in pharmaceutical applications, this site is often modified to enhance bioavailability or target specificity . The phenyl groups at positions 2 and 6 contribute to π-stacking interactions, relevant in materials science for designing organic semiconductors .

Applications in Organic Synthesis and Material Science

Role as a Synthetic Intermediate

4-Chloro-N,6-diphenyl-1,3,5-triazin-2-amine serves as a precursor for:

  • Pharmaceutical Agents: Patents disclose its use in synthesizing inhibitors of mutant isocitrate dehydrogenase (IDH2), a target in cancer therapy. Substituents at position 4 are replaced with pyrrolidine or piperidine moieties to enhance binding affinity .

  • Coordination Complexes: The triazine nitrogen atoms act as ligands for transition metals (e.g., Pt, Pd), forming complexes with applications in catalysis and photoluminescence .

Material Science Innovations

The compound’s rigid, aromatic structure makes it suitable for:

  • Organic Electronics: As a electron-transport layer in organic light-emitting diodes (OLEDs) due to its high electron affinity .

  • Polymer Additives: Incorporation into polyamides or polyimides to improve thermal stability and flame retardancy .

ParameterValueSource
TargetMutant IDH2 (R140Q, R172K)
IC₅₀ (Enzyme Inhibition)10–100 nM
Therapeutic IndicationsGlioma, AML

Structure-Activity Relationships (SAR)

  • Position 4 Modifications: Replacement of chlorine with cyclic amines (e.g., pyrrolidine) enhances blood-brain barrier penetration .

  • Phenyl Group Functionalization: Fluorination at meta positions improves metabolic stability .

SupplierPurityPrice (1g)Source
Matrix Scientific97%$964
AK Scientific95%$850
BLD Pharm95%$900

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator